6-Bromopyridazine-3-carbaldehyde
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Overview
Description
6-Bromopyridazine-3-carbaldehyde is a chemical compound with the molecular formula C5H3BrN2O It is a brominated derivative of pyridazine, characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridazine-3-carbaldehyde typically involves the bromination of pyridazine derivatives followed by formylation. One common method includes the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromopyridazine is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3rd position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: 6-Bromopyridazine-3-carboxylic acid
Reduction: 6-Bromopyridazine-3-methanol
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromopyridazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Bromopyridazine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its aldehyde and bromine functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
6-Bromopyridine-2-carbaldehyde: Similar in structure but with the aldehyde group at the 2nd position.
6-Bromo-3-pyridinecarboxaldehyde: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A brominated indazole derivative with different functional groups and biological activities
Uniqueness: Its combination of a bromine atom and an aldehyde group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
6-bromopyridazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEFLIXJVRQFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2169110-11-4 |
Source
|
Record name | 6-bromopyridazine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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